![molecular formula C8H12Cl3N3 B15087812 1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B15087812.png)
1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-1H-benzoimidazol-5-ylamine trihydrochloride, AldrichCPR, is an organic compound with the empirical formula C8H12Cl3N3 and a molecular weight of 256.56 g/mol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery research . It is typically used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-methyl-1H-benzoimidazol-5-ylamine trihydrochloride involves the formation of the imidazole ring, which is a key component in many functional molecules . The synthetic routes often involve the use of substituted imidazoles, with an emphasis on the bonds constructed during the formation of the imidazole . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-methyl-1H-benzoimidazol-5-ylamine trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-methyl-1H-benzoimidazol-5-ylamine trihydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-1H-benzoimidazol-5-ylamine trihydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves the modulation of biological processes through its chemical interactions .
Comparison with Similar Compounds
1-methyl-1H-benzoimidazol-5-ylamine trihydrochloride can be compared with other similar compounds, such as:
- 1-methylbenzimidazole-5-amine
- 5-amino-1-methylbenzimidazole
- 1-methyl-1H-benzimidazol-5-amine
These compounds share similar chemical structures but may differ in their specific properties and applications . The uniqueness of 1-methyl-1H-benzoimidazol-5-ylamine trihydrochloride lies in its specific chemical properties and the range of applications it supports.
Properties
Molecular Formula |
C8H12Cl3N3 |
|---|---|
Molecular Weight |
256.6 g/mol |
IUPAC Name |
1-methylbenzimidazol-5-amine;trihydrochloride |
InChI |
InChI=1S/C8H9N3.3ClH/c1-11-5-10-7-4-6(9)2-3-8(7)11;;;/h2-5H,9H2,1H3;3*1H |
InChI Key |
XSEHQKGGQSWUIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


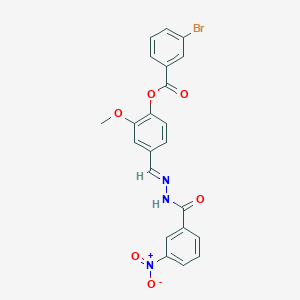
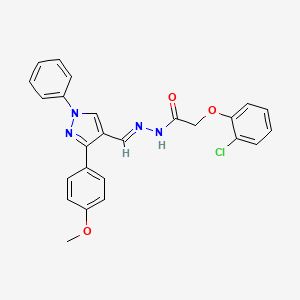

![sodium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B15087751.png)
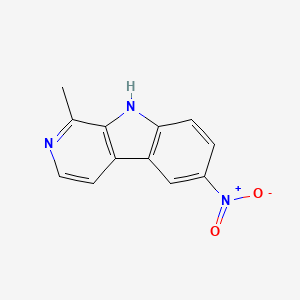
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-phenylbenzamide](/img/structure/B15087761.png)
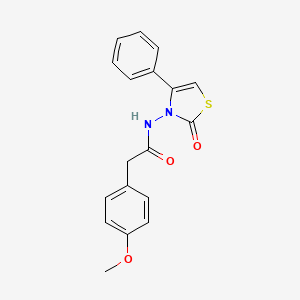
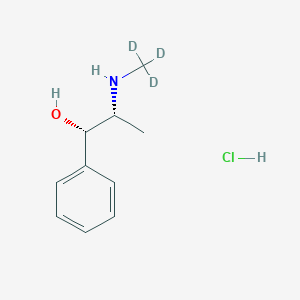
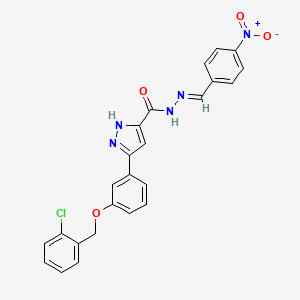

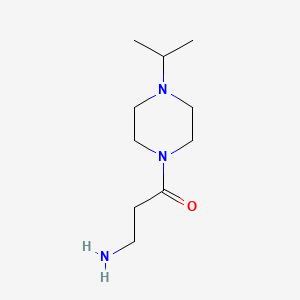

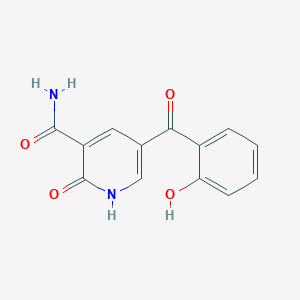
![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid](/img/structure/B15087831.png)
